3-((Azetidin-3-yloxy)methyl)-5-isopropyl-1,2,4-oxadiazole
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Overview
Description
3-((Azetidin-3-yloxy)methyl)-5-isopropyl-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound contains an azetidine ring, an oxadiazole ring, and an isopropyl group, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Azetidin-3-yloxy)methyl)-5-isopropyl-1,2,4-oxadiazole typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates.
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions.
Coupling of Azetidine and Oxadiazole Rings: The final step involves the coupling of the azetidine and oxadiazole rings through a nucleophilic substitution reaction, where the azetidine ring is introduced to the oxadiazole precursor.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-((Azetidin-3-yloxy)methyl)-5-isopropyl-1,2,4-oxadiazole undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the compound .
Scientific Research Applications
3-((Azetidin-3-yloxy)methyl)-5-isopropyl-1,2,4-oxadiazole has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-((Azetidin-3-yloxy)methyl)-5-isopropyl-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-((Azetidin-3-yloxy)methyl)-5-methyl-1,2,4-oxadiazole
- 3-((Azetidin-3-yloxy)methyl)-5-methylpyridine
- 4-((Azetidin-3-yloxy)methyl)pyridine
Uniqueness
3-((Azetidin-3-yloxy)methyl)-5-isopropyl-1,2,4-oxadiazole is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C9H15N3O2 |
---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
3-(azetidin-3-yloxymethyl)-5-propan-2-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C9H15N3O2/c1-6(2)9-11-8(12-14-9)5-13-7-3-10-4-7/h6-7,10H,3-5H2,1-2H3 |
InChI Key |
RESCICWBGHLTGU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=NO1)COC2CNC2 |
Origin of Product |
United States |
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